
(5Z,7Z)-Dodeca-5,7-dien-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,7Z)-Dodeca-5,7-dien-1-OL is an organic compound with the molecular formula C12H22O. It is a colorless liquid with a distinctive aroma, often used in the field of organic synthesis. This compound is characterized by the presence of two conjugated double bonds and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5Z,7Z)-Dodeca-5,7-dien-1-OL can be synthesized through several methods. One common approach involves the reaction of appropriate starting materials such as dodeca-5,7-diene with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the hydroxyl group to the diene system.
Industrial Production Methods
In an industrial setting, this compound is often produced through large-scale organic synthesis processes. These processes involve the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,7Z)-Dodeca-5,7-dien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products
Oxidation: Produces dodeca-5,7-dien-1-one.
Reduction: Produces dodecan-1-ol.
Substitution: Produces dodeca-5,7-dien-1-halide.
Wissenschaftliche Forschungsanwendungen
(5Z,7Z)-Dodeca-5,7-dien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5Z,7Z)-Dodeca-5,7-dien-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The conjugated double bonds can participate in electron transfer reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z,7Z)-Dodeca-5,7-diene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Dodecan-1-ol: A saturated alcohol with no double bonds, leading to different chemical properties and reactivity.
Dodeca-5,7-dien-1-one: An oxidized form with a carbonyl group instead of a hydroxyl group, exhibiting different reactivity.
Uniqueness
(5Z,7Z)-Dodeca-5,7-dien-1-OL is unique due to the presence of both conjugated double bonds and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
Molekularformel |
C12H22O |
|---|---|
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(5Z,7Z)-dodeca-5,7-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5-,8-7- |
InChI-Schlüssel |
JUDKGQZMLJXRJX-ISTTXYCBSA-N |
Isomerische SMILES |
CCCC/C=C\C=C/CCCCO |
Kanonische SMILES |
CCCCC=CC=CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


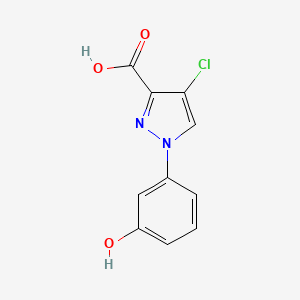
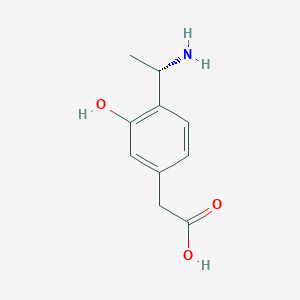
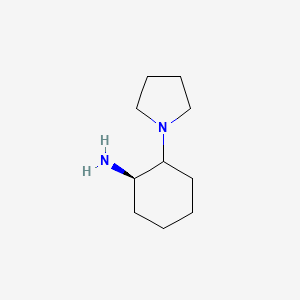
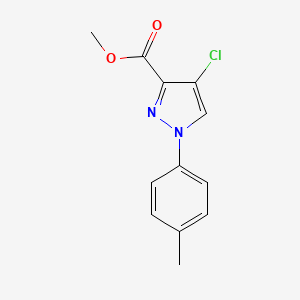

![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
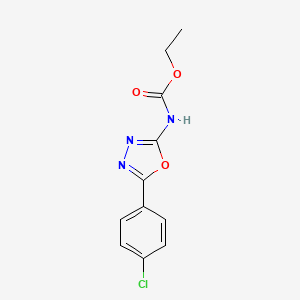
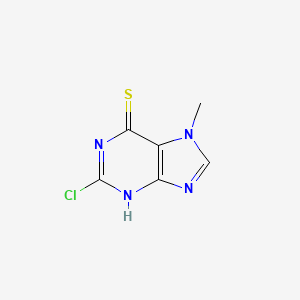
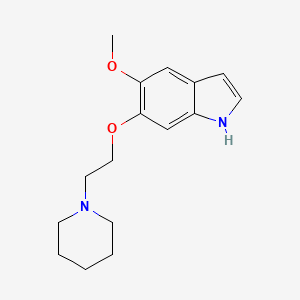
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
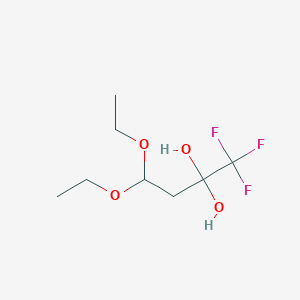
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)
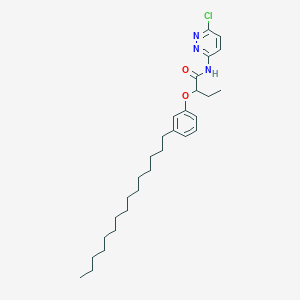
![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
